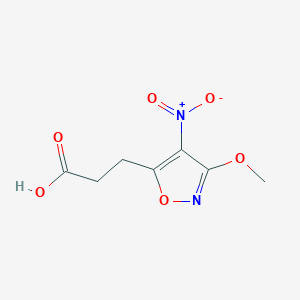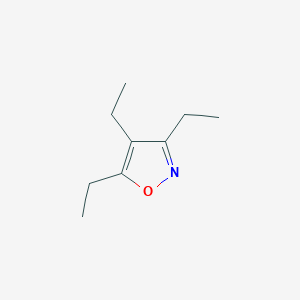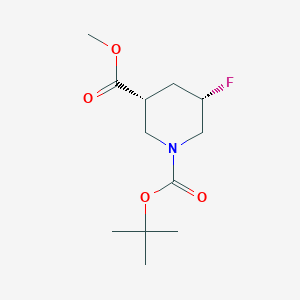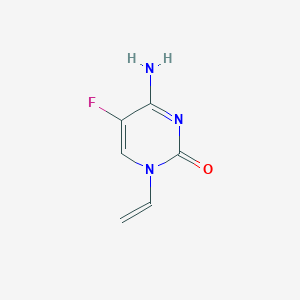
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is a chemically synthesized compound that belongs to the class of acetylated galactopyranosides. It is known for its significant role in carbohydrate chemistry and its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-Methoxyphenyl b-D-galactopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. A common method involves the reaction of 4-Methoxyphenyl b-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 2, 4, and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound aldehyde or acid, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The pathways affected by this compound are primarily related to carbohydrate processing and utilization.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- 4-Methoxyphenyl b-D-glucopyranoside
- Phenyl 1-thio-b-D-galactopyranoside
Uniqueness
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its selective acetylation at the 2, 4, and 6 positions, which imparts specific chemical properties and reactivity. This selective acetylation makes it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides, distinguishing it from other similar compounds that may have different acetylation patterns or functional groups.
Properties
CAS No. |
383905-62-2 |
|---|---|
Molecular Formula |
C19H24O10 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O10/c1-10(20)25-9-15-17(26-11(2)21)16(23)18(27-12(3)22)19(29-15)28-14-7-5-13(24-4)6-8-14/h5-8,15-19,23H,9H2,1-4H3/t15-,16+,17+,18-,19-/m1/s1 |
InChI Key |
MTBKQQXLXHXGKW-ICBNADEASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


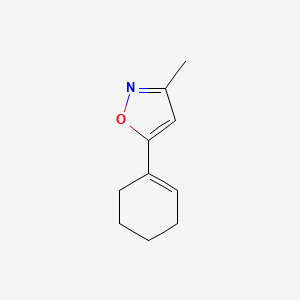

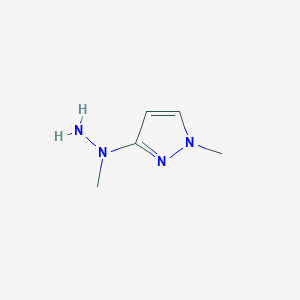
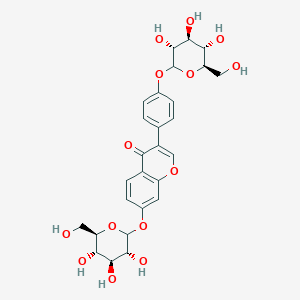
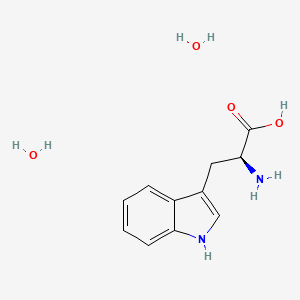
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)



